1,4-Dichloropyrrolo[3,4-c]pyrrole
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H2Cl2N2 |
|---|---|
Molecular Weight |
173.00 g/mol |
IUPAC Name |
3,6-dichloropyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C6H2Cl2N2/c7-5-3-1-9-6(8)4(3)2-10-5/h1-2H |
InChI Key |
GQACTVYQBJHKAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN=C2Cl)C(=N1)Cl |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 1,4 Dichloropyrrolo 3,4 C Pyrrole and Its Derivatives
Retrosynthetic Analysis and Precursor Design for the 1,4-Dichloropyrrolo[3,4-c]pyrrole Core
Retrosynthetic analysis is a powerful tool for devising synthetic routes to target molecules. For the this compound core, this approach involves mentally deconstructing the molecule into simpler, commercially available, or easily synthesizable precursors. A common retrosynthetic strategy for pyrrolo[2,1-c] wikipedia.orgnih.govbenzodiazepines, which share a similar pyrrole (B145914) core, provides insights into potential pathways. researchgate.net
The primary disconnection often involves breaking the bonds formed during the final cyclization steps. For the pyrrolo[3,4-c]pyrrole (B14788784) system, this could mean cleaving the two pyrrole rings from a central precursor. Key precursors for the synthesis of the broader pyrrolo[3,2-b]pyrrole (B15495793) family, which offers analogous synthetic challenges, include amines, aldehydes, and diacetyl. nih.gov The design of precursors is critical and often involves incorporating functional groups that facilitate the desired bond formations and can be later converted to the chloro substituents.
Direct Halogenation Approaches for Pyrrolo[3,4-c]pyrrole Scaffolds to Yield this compound
Direct halogenation of a pre-existing pyrrolo[3,4-c]pyrrole scaffold is a straightforward approach to introduce chlorine atoms at the 1 and 4 positions. Generally, the halogenation of pyrroles can lead to polyhalogenated products. wikipedia.org To achieve selective dichlorination, careful control of reaction conditions is necessary. This includes using specific halogenating agents and optimizing temperature and solvent.
Common halogenating agents for pyrroles include N-chlorosuccinimide (NCS). wikipedia.org To avoid over-halogenation, the reaction is often carried out with a stoichiometric amount of the halogenating agent at low temperatures. quimicaorganica.org The reactivity of the pyrrole ring can be influenced by substituents on the nitrogen atoms, which can direct the halogenation to the desired positions. For instance, the synthesis of 4-amino-3-chloro-1H-pyrrole-2,5-diones involves the reaction of 3,4-dichloro-1H-pyrrole-2,5-diones with primary amines, demonstrating a substitution reaction on a pre-halogenated core. nih.gov The presence of two chlorine atoms on the pyrrole ring can increase the compound's hydrophobicity and affect its electronic properties. nih.gov
Cascade and Annulation Reactions for the Construction of the Dichloropyrrolo[3,4-c]pyrrole System
Cascade and annulation reactions offer efficient pathways to construct the bicyclic pyrrolo[3,4-c]pyrrole system in a single or a few steps from simpler starting materials. These reactions involve a sequence of intramolecular and/or intermolecular bond formations.
One notable approach is the [4+1] annulation, which has been successfully used for the synthesis of pyrroles. mdpi.com This method involves the reaction of α-alkenyl-dicarbonyl compounds with primary amines, catalyzed by palladium(II) trifluoroacetate (B77799) (Pd(TFA)2), using oxygen as the terminal oxidant. mdpi.com While not directly reported for this compound, this strategy could potentially be adapted by using chlorinated precursors.
Annulation of a pyrrole ring onto a pyridine (B92270) core is another relevant strategy, as seen in the synthesis of pyrrolo[3,4-c]pyridine-1,3-diones. researchgate.net This often involves the intramolecular cyclization of vicinal substituents on the pyridine ring. researchgate.net A similar concept can be applied to the synthesis of the dichloropyrrolo[3,4-c]pyrrole system, where a suitably substituted pyrrole precursor undergoes annulation. For example, 4-acyl-2-amino-6-chloropyridine-3,5-dicarbonitriles can undergo heterocyclization to form a pyrrole ring. researchgate.net
Catalytic Systems and Optimized Reaction Conditions for this compound Synthesis
The choice of catalyst and the optimization of reaction conditions are crucial for achieving high yields and selectivity in the synthesis of this compound and its derivatives. Various catalytic systems have been explored for the synthesis of related pyrrole-containing heterocycles.
For the synthesis of 1,4-dihydropyrrolo[3,2-b]pyrroles, iron salts have been identified as highly efficient catalysts in a multicomponent reaction involving amines, aldehydes, and diacetyl. nih.gov The optimized conditions for this reaction are a 1:1 mixture of toluene (B28343) and acetic acid at 50°C. nih.gov Similarly, niobium pentachloride (NbCl5) has been used as a Lewis acid catalyst for the synthesis of 1,4-dihydro-1,2,4,5-tetraarylpyrrolo[3,2-b]pyrrole derivatives. scielo.br
Palladium catalysts are also widely used in cross-coupling reactions to build the pyrrolo[3,4-c]pyrrole core. For instance, the synthesis of diketopyrrolopyrrole (DPP) derivatives often involves palladium-catalyzed reactions like Suzuki-Miyaura or Stille couplings to attach aryl or heteroaryl groups to the core structure.
The following table summarizes some catalytic systems and reaction conditions used in the synthesis of related pyrrole compounds, which could be adapted for the synthesis of this compound.
| Catalyst System | Reactants | Solvent | Temperature | Yield | Reference |
| Fe(ClO4)3·H2O | Amines, Aldehydes, Diacetyl | Toluene/AcOH (1:1) | 50 °C | 6-69% | nih.gov |
| Pd(TFA)2 | α-alkenyl-dicarbonyls, Primary amines | Toluene | 60 °C | Moderate to excellent | mdpi.com |
| NbCl5 | Anilines, Benzaldehydes, Diacetyl | Acetonitrile | Reflux | High | scielo.br |
| DABCO | Phenacyl bromides, Pentane-2,4-dione, Amines | Water | Not specified | Not specified | scirp.org |
Exploration of Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles in chemical synthesis is of growing importance to minimize environmental impact. This includes the use of environmentally benign solvents, catalysts, and reaction conditions.
For pyrrole synthesis, several green methodologies have been explored. semanticscholar.org Water has been successfully used as a solvent in the synthesis of pyrrole derivatives, for example, in a three-component reaction using arylglyoxals, 1,3-diketones, and enaminoketones. nih.gov The use of water as a solvent is highly desirable due to its low cost, non-toxicity, and non-flammability. scirp.org
Solvent-free synthesis is another green approach that has been applied to the production of diketopyrrolopyrrole (DPP) pigments. researchgate.net This method not only reduces waste but can also be more cost-effective and energy-efficient. researchgate.net
The use of organocatalysts, which are metal-free and often less toxic than their metal-based counterparts, is also a key aspect of green chemistry. nih.gov For instance, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been used as a catalyst for pyrrole synthesis in an aqueous medium. scirp.org
Molecular Design and Functionalization of 1,4 Dichloropyrrolo 3,4 C Pyrrole
Halogen-Directed Carbon-Carbon Bond Forming Cross-Coupling Reactions
The two chlorine atoms on the pyrrolo[3,4-c]pyrrole (B14788784) core are key reactive sites for palladium-catalyzed cross-coupling reactions. These reactions provide powerful and versatile methods for forming new carbon-carbon bonds, enabling the introduction of a wide array of substituents onto the heterocyclic framework.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions and tolerance of a wide range of functional groups. This reaction facilitates the formation of C-C bonds between organoboron compounds (boronic acids or esters) and organic halides. mdpi.com For 1,4-dichloropyrrolo[3,4-c]pyrrole, this method is instrumental in introducing aryl and heteroaryl moieties, which significantly influences the electronic and photophysical properties of the resulting molecule.
The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, in the presence of a base (e.g., K₂CO₃, Cs₂CO₃) and a suitable solvent system like dioxane/water or toluene (B28343). mdpi.comresearchgate.netnih.gov The choice of catalyst, ligand, and base can be critical, especially when dealing with nitrogen-containing heterocycles that can potentially inhibit the catalyst. mit.edu By performing sequential couplings, it is possible to introduce two different aryl groups, leading to asymmetrically substituted pyrrolopyrroles. nih.gov This stepwise functionalization offers precise control over the final molecular architecture.
The introduction of different aryl or heteroaryl groups allows for the tuning of the molecule's conjugation length, solubility, and solid-state packing, which are critical for performance in organic electronic devices. For instance, coupling with electron-rich or electron-deficient arylboronic acids can systematically modify the HOMO/LUMO energy levels of the pyrrolopyrrole system. researchgate.netresearchgate.net
Table 1: Typical Conditions for Suzuki-Miyaura Cross-Coupling on Halogenated Heterocycles
| Catalyst | Base | Solvent | Temperature (°C) | Application |
|---|---|---|---|---|
| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | Arylation of bromoindazoles mdpi.com |
| Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 90 | Arylation of bromopyrroles nih.gov |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | Arylation of chloroindazoles mit.edu |
This table presents generalized conditions from reactions on similar heterocyclic substrates.
The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl or vinyl halides, typically using a dual-catalyst system of palladium and copper(I). nih.gov This reaction is invaluable for extending the π-conjugated system of the this compound core by introducing rigid, linear alkynyl groups. Such modifications are known to enhance intramolecular charge transfer and influence the optical properties of the molecule. rsc.org
The reaction of this compound with various terminal acetylenes can be performed under mild conditions. Catalyst systems often involve a palladium source like Pd(PPh₃)₄ or Pd₂(dba)₃, a copper(I) salt (e.g., CuI) as a co-catalyst, and an amine base such as triethylamine (B128534) or diisopropylamine. nih.govresearchgate.net In dihalogenated systems, regioselectivity can be a key consideration, and catalyst choice may influence whether mono- or di-alkynylation occurs. nih.govrsc.org The introduction of alkynyl substituents can lead to materials with unique photophysical properties, including significant bathochromic shifts in absorption and emission spectra.
Table 2: Catalyst Systems for Sonogashira Coupling
| Palladium Catalyst | Co-catalyst | Base | Solvent | Key Feature |
|---|---|---|---|---|
| Pd(PPh₃)₄ | CuI | Et₃N | THF/Toluene | Classic conditions for aryl halides |
| Pd₂(dba)₃/PPh₃ | CuI | i-Pr₂NH | Dioxane | High regioselectivity in dichloropyrones nih.gov |
| (NHC)-Pd | (NHC)-Cu | - | Various | High yields, performed in air nih.gov |
This table summarizes various catalyst systems used for Sonogashira reactions on related substrates.
The Stille reaction involves the coupling of an organic halide with an organostannane reagent, catalyzed by palladium. A significant advantage of the Stille coupling is that organostannanes are generally tolerant of a wide variety of functional groups, and the reaction conditions are typically neutral and mild. This makes it a useful alternative for functionalizing the this compound core, especially when sensitive functional groups are present on the coupling partner.
The reaction proceeds via a catalytic cycle similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. youtube.com A variety of palladium catalysts, such as Pd(PPh₃)₄, are effective. youtube.com By coupling this compound with different aryl, heteroaryl, or vinyl stannanes, a diverse library of derivatives can be synthesized. Recent advancements have even demonstrated efficient Stille couplings in aqueous media using specialized palladacycle catalysts, aligning with the principles of green chemistry.
The Heck reaction provides a direct method for the arylation or vinylation of alkenes, forming a new C-C bond at an sp² carbon. libretexts.orgnih.gov In the context of this compound, the Heck reaction allows for the introduction of olefinic substituents by coupling the C-Cl positions with various alkenes. youtube.com This functionalization is particularly useful for creating extended π-systems and for synthesizing precursors to more complex, fused-ring structures through subsequent intramolecular cyclization reactions. nih.gov
The reaction is catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, and requires a base (e.g., K₂CO₃, Et₃N) to neutralize the HX formed during the reaction. nih.govorganic-chemistry.org The choice of ligand, such as triphenylphosphine, can influence the efficiency and selectivity of the reaction. The Heck reaction is stereoselective, typically affording the trans-alkene product. youtube.com This control over geometry is crucial for designing materials with specific packing motifs and electronic properties.
Nitrogen-Substitution Strategies and Their Influence on Molecular Architecture
Functionalization of the nitrogen atoms of the pyrrolopyrrole core is crucial for modulating the physical properties of the resulting compounds. The NH protons are acidic and can be deprotonated with a suitable base, such as sodium hydride or potassium carbonate, to form a nucleophilic pyrrolide anion. wikipedia.orgrsc.org This anion readily reacts with various electrophiles, allowing for the introduction of a wide range of substituents.
N-alkylation is the most common strategy, typically achieved by reacting the deprotonated core with alkyl halides. rsc.orgorganic-chemistry.org The introduction of long or branched alkyl chains is a well-established method to improve the solubility of conjugated molecules in common organic solvents, which is essential for solution-based processing and characterization. researchgate.net The nature of the N-substituent can also have a profound impact on the solid-state organization and intermolecular interactions, influencing charge transport properties in thin films.
N-arylation, while sometimes more challenging, can be achieved using methods like the Buchwald-Hartwig amination. rsc.org Attaching aryl groups directly to the nitrogen atoms can significantly alter the electronic properties of the pyrrolopyrrole core, providing another avenue for tuning its HOMO/LUMO energy levels and photophysical behavior. princeton.edu
Diversification of Peripheral Substituents for Tailored Electronic and Optical Properties
The true power of the this compound scaffold lies in the ability to combine C-C cross-coupling reactions with N-substitution strategies to create a vast array of derivatives with tailored properties. The electronic and optical characteristics of these molecules are highly sensitive to the nature and position of the peripheral substituents. uni-konstanz.dedntb.gov.ua
By attaching electron-donating groups (e.g., methoxy, alkyl) or electron-withdrawing groups (e.g., cyano, ester, fluoro) to the aryl rings introduced via Suzuki coupling, it is possible to systematically control the electron density of the conjugated system. researchgate.netresearchgate.net This has a direct effect on the molecule's energy levels: electron-donating groups tend to raise the HOMO level, while electron-withdrawing groups lower the LUMO level. This modulation allows for precise tuning of the optical band gap, which in turn determines the absorption and emission colors of the material. researchgate.netresearchgate.net
For example, extending the π-conjugation through the introduction of styryl groups (via Heck reaction) or ethynylphenyl groups (via Sonogashira reaction) typically leads to a red-shift in the absorption and fluorescence spectra. uni-konstanz.de The combination of donor and acceptor units within the same molecule can induce intramolecular charge-transfer (ICT) character, often resulting in materials with large Stokes shifts and strong solvatochromism, properties that are highly desirable for fluorescent probes and sensors. researchgate.net
Table 3: Effect of Substituents on Photophysical Properties of Pyrrolopyrrole Derivatives
| Substituent Type | Position | Typical Effect on Spectra | Impact on Electronic Properties |
|---|---|---|---|
| Electron-Donating (e.g., -OMe, -NMe₂) | C-Aryl | Bathochromic Shift (Red Shift) | Raises HOMO, decreases band gap |
| Electron-Withdrawing (e.g., -CN, -NO₂) | C-Aryl | Hypsochromic Shift (Blue Shift) | Lowers LUMO, can increase band gap |
| Extended π-systems (e.g., alkynes, vinyls) | C-positions | Strong Bathochromic Shift | Narrows HOMO-LUMO gap significantly |
| Bulky Alkyl Chains | N-positions | Minimal spectral shift | Increases solubility, affects solid-state packing |
This table summarizes general trends observed in functionalized pyrrolopyrrole and related conjugated systems. researchgate.netuni-konstanz.denih.gov
Post-Synthetic Modifications and Chemical Derivatization Approaches
The strategic functionalization of the this compound core is a critical aspect of tailoring its properties for various applications. Post-synthetic modifications allow for the introduction of a wide array of functional groups, enabling fine-tuning of the electronic, optical, and solubility characteristics of the resulting molecules. The primary sites for derivatization on the this compound scaffold are the nitrogen atoms of the lactam rings and the chlorine-substituted carbon atoms at the 1 and 4 positions.
A common initial modification is N-alkylation or N-arylation, which serves to enhance solubility and prevent the formation of strong intermolecular hydrogen bonds that can lead to aggregation. researchgate.net These reactions typically involve the deprotonation of the N-H bond with a suitable base, followed by reaction with an alkyl or aryl halide.
The chlorine atoms at the 1 and 4 positions of the pyrrolo[3,4-c]pyrrole core are key handles for introducing further molecular diversity. These positions are susceptible to a variety of cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
One of the most versatile methods for the derivatization of halogenated heterocycles is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the introduction of a wide range of aryl and heteroaryl substituents. While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively documented, the reactivity of similar chlorinated heterocyclic systems strongly suggests its applicability. For instance, the successful Suzuki-Miyaura coupling of 6-chloropyrrolo[3,4-c]pyrazole-4,6-(2H,5H)–diones with various boronic acids demonstrates the feasibility of such transformations on a related scaffold. nih.gov This approach would enable the synthesis of a diverse library of 1,4-diarylpyrrolo[3,4-c]pyrroles, which are of significant interest for their potential applications in organic electronics.
Another important cross-coupling reaction for the functionalization of the C-Cl bonds is the Buchwald-Hartwig amination. This palladium-catalyzed reaction provides a direct route to the synthesis of N-aryl and N-alkyl substituted derivatives. The successful application of Buchwald-Hartwig coupling to 6-chloropyrrolo[3,4-c]pyrazole-4,6-(2H,5H)–diones suggests that this compound could be similarly derivatized to introduce amino substituents at the 1 and 4 positions. nih.gov
Furthermore, nucleophilic aromatic substitution (SNAr) reactions represent another potential avenue for the modification of the this compound core. In related diketopyrrolopyrrole systems, nucleophiles such as thiols and phenols have been shown to displace halogen atoms on activated aromatic rings attached to the DPP core. beilstein-journals.org It is conceivable that under appropriate conditions, the chloro-substituents of this compound could be displaced by strong nucleophiles.
The lactam carbonyl groups also present opportunities for chemical modification, although this is a less commonly explored route for this class of compounds. These groups can potentially undergo nucleophilic attack or reduction, leading to further structural diversification. researchgate.net
The table below summarizes the potential post-synthetic modification approaches for this compound based on the reactivity of analogous compounds.
| Reaction Type | Reagents/Catalysts | Resulting Functionalization | Reference |
| N-Alkylation/N-Arylation | Alkyl/Aryl Halide, Base (e.g., NaH) | Introduction of alkyl or aryl groups at the nitrogen atoms | researchgate.netbeilstein-journals.org |
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid, Palladium Catalyst, Base | Introduction of aryl or heteroaryl groups at the 1 and 4 positions | nih.gov |
| Buchwald-Hartwig Amination | Amine, Palladium Catalyst, Base | Introduction of amino groups at the 1 and 4 positions | nih.gov |
| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., Thiols, Phenols), Base | Potential for substitution of chlorine atoms with various nucleophiles | beilstein-journals.org |
| Carbonyl Group Modification | Reducing Agents/Nucleophiles | Modification of the lactam carbonyl groups | researchgate.net |
It is important to note that the specific reaction conditions, including the choice of catalyst, base, solvent, and temperature, would need to be optimized for each specific derivatization of this compound. The electronic nature of the substituents on the pyrrole (B145914) nitrogen atoms can also significantly influence the reactivity of the C-Cl bonds.
Advanced Spectroscopic and Structural Characterization of 1,4 Dichloropyrrolo 3,4 C Pyrrole Systems
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise chemical structure of pyrrolo[3,4-c]pyrrole (B14788784) derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
In derivatives of the pyrrolo[3,4-c]pyrrole core, the chemical shifts of the protons and carbons are highly sensitive to the nature of the substituents on the pyrrole (B145914) rings and the nitrogen atoms. For instance, in tetraarylpyrrolo[3,2-b]pyrroles, a related class of compounds, the ¹³C NMR signals for the pyrrole ring carbons appear at specific chemical shifts that confirm the heterocyclic core structure. scielo.br The proton signals on the pyrrole ring itself are also diagnostic, though often the core is fully substituted in the more stable and widely studied diketopyrrolo[3,4-c]pyrrole (DPP) pigments.
For N-substituted derivatives, the signals of the protons on the alkyl or aryl groups attached to the nitrogen atoms provide clear evidence of their connectivity. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish proton-proton and proton-carbon correlations, respectively, which is essential for unambiguous assignment of all signals in complex derivatives.
Table 1: Representative ¹³C NMR Chemical Shifts for a Tetraarylpyrrolo[3,2-b]pyrrole Derivative (Note: Data for a related pyrrole system used for illustrative purposes)
| Assignment | Chemical Shift (δ, ppm) |
| C (Aromatic) | 138.4 |
| C (Aromatic) | 135.6 |
| C (Aromatic) | 132.3 |
| C (Pyrrole Core) | 132.0 |
| CH (Aromatic) | 131.2 |
| CH (Aromatic) | 129.4 |
| CH (Aromatic) | 128.6 |
| CH (Aromatic) | 127.9 |
| CH (Aromatic) | 127.1 |
| CH (Aromatic) | 126.9 |
| CH (Aromatic) | 125.0 |
| CH (Pyrrole Core) | 97.3 |
| Data adapted from a study on 1,4-dihydro-1,2,4,5-tetraarylpyrrolo[3,2-b]pyrrole derivatives. scielo.br |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
Mass spectrometry (MS) is a vital tool for determining the molecular weight of 1,4-dichloropyrrolo[3,4-c]pyrrole derivatives and confirming their elemental composition. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.
The mass spectrum of a pyrrolo[3,4-c]pyrrole derivative will show a prominent molecular ion peak (M⁺) corresponding to the mass of the intact molecule. The isotopic pattern of this peak is particularly informative for chlorinated compounds. The presence of two chlorine atoms in this compound would result in a characteristic isotopic cluster for the molecular ion, with relative intensities corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
Fragmentation patterns observed in the mass spectrum provide additional structural information. Common fragmentation pathways may involve the loss of substituents or cleavage of the pyrrole rings, helping to confirm the proposed structure.
X-ray Crystallography for Precise Solid-State Molecular and Supramolecular Architectures
X-ray crystallography offers unparalleled insight into the three-dimensional structure of pyrrolo[3,4-c]pyrrole systems in the solid state. By analyzing the diffraction pattern of a single crystal, it is possible to determine precise bond lengths, bond angles, and torsional angles.
For the broader class of 1,4-diketo-pyrrolo[3,4-c]pyrroles (DPPs), X-ray structural analysis has been instrumental. It reveals that the core DPP unit is typically planar, a feature that facilitates π-orbital overlap along the molecular backbone. This planarity is crucial for the electronic properties of these materials. Furthermore, crystallographic studies illuminate the nature of intermolecular interactions, such as hydrogen bonding between the lactam N-H and C=O groups and π-π stacking interactions between the aromatic cores of adjacent molecules. researchgate.net These intermolecular forces dictate the molecular packing in the solid state, which in turn strongly influences the material's bulk properties, including charge transport and photoluminescence. researchgate.net
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule and to probe intermolecular interactions.
In the FT-IR spectra of pyrrolo[3,4-c]pyrrole derivatives, specific absorption bands correspond to the vibrational modes of different bonds. For the commonly studied 1,4-diketo derivatives (DPPs), a strong absorption band is typically observed in the region of 1650-1700 cm⁻¹, corresponding to the C=O stretching vibration of the lactam groups. The N-H stretching vibration of unsubstituted or N-H containing derivatives gives rise to a band in the region of 3200-3400 cm⁻¹. researchgate.net The presence and position of this N-H band can provide evidence of hydrogen bonding; a shift to lower wavenumbers often indicates stronger H-bonding interactions. researchgate.net The C-Cl stretching vibrations for the title compound would be expected in the lower frequency region of the spectrum. Experimental and theoretical vibrational studies on related molecules, such as methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate, have been used to assign the various vibrational frequencies observed in both FT-IR and Raman spectra. nih.gov
Table 2: Typical FT-IR Vibrational Frequencies for Pyrrole-Related Systems
| Frequency Range (cm⁻¹) | Vibrational Mode Assignment | Reference |
| 3200-3400 | N-H stretching | researchgate.net |
| ~1700 | C=O stretching (in DPPs) | |
| ~1550 | C=C stretching (pyrrole ring) | researchgate.net |
| ~1050 | C-N stretching | |
| Data compiled from general knowledge and studies on pyrrole and its derivatives. |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence) for Understanding Electronic Transitions
Electronic absorption (UV-Vis) and photoluminescence (PL) spectroscopy are fundamental techniques for probing the electronic properties of pyrrolo[3,4-c]pyrrole systems. These compounds, particularly the DPP derivatives, are known for their strong absorption and emission in the visible region of the electromagnetic spectrum. nih.gov
The UV-Vis absorption spectrum of a typical DPP derivative shows a broad, intense absorption band in the 450-650 nm range. nih.gov This band is attributed to a π-π* intramolecular charge-transfer (ICT) transition from the electron-rich parts of the molecule (like flanking thiophene (B33073) or phenyl rings) to the electron-deficient DPP core. nih.gov The position of the absorption maximum (λ_max) and the molar absorption coefficient (ε) are highly dependent on the specific substituents and the solvent used. nih.gov
Many DPP derivatives are also highly fluorescent, exhibiting bright emission with high quantum yields. nih.govresearchgate.net The PL spectrum is typically a mirror image of the absorption band, with the emission maximum shifted to a longer wavelength (a Stokes shift). The color and efficiency of the emission can be fine-tuned by modifying the chemical structure. For example, increasing the number of stacked chromophores in self-assembled systems can lead to red-shifted UV-Vis absorption and changes in emission intensity. researchgate.net The strong aggregation tendency of DPP molecules, driven by π-π interactions and hydrogen bonding, can sometimes lead to quenching of the emission in the solid state. researchgate.net
Table 3: Representative Photophysical Properties of a Chiral DPP Dye in Chloroform
| Property | Value | Reference |
| Absorption Maximum (λ_max) | 596 nm | nih.gov |
| Molar Absorptivity (ε) | 1.24 x 10⁵ M⁻¹ cm⁻¹ | nih.gov |
| Emission Maximum (λ_em) | ~640 nm (typical for red-emitting DPPs) | researchgate.net |
| Transition Type | Intramolecular Charge-Transfer (ICT) | nih.gov |
| Data from studies on 1,4-diketo-3,6-diarylpyrrolo[3,4-c]pyrrole derivatives. nih.govresearchgate.net |
Theoretical and Computational Investigations of 1,4 Dichloropyrrolo 3,4 C Pyrrole
Quantum Chemical Calculations (DFT, TD-DFT) for Electronic Structure, Molecular Orbitals, and Energetics
Quantum chemical calculations are fundamental to understanding the electronic behavior of 1,4-Dichloropyrrolo[3,4-c]pyrrole. Density Functional Theory (DFT) is a widely used method for determining the ground-state electronic structure and properties of molecules of this class. By employing a suitable functional (e.g., B3LYP or PBE0) and basis set (e.g., 6-31G(d,p)), one can optimize the molecular geometry and calculate key energetic and electronic parameters.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy level is indicative of the electron-donating ability of the molecule, while the LUMO energy level relates to its electron-accepting character. The HOMO-LUMO energy gap is a crucial parameter that provides a first approximation of the molecule's chemical reactivity and the energy of its lowest electronic excitation. For this compound, the chlorine substituents are expected to have a significant impact on these frontier orbitals. As electron-withdrawing groups, they would lower the energy of both the HOMO and LUMO compared to the unsubstituted pyrrolo[3,4-c]pyrrole (B14788784) core.
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse for studying the excited-state properties. nih.gov TD-DFT calculations, performed on the DFT-optimized ground-state geometry, can predict the vertical excitation energies, corresponding oscillator strengths, and the nature of the electronic transitions (e.g., π-π*). nih.gov These calculations are essential for understanding the UV-Vis absorption spectrum of the molecule.
Table 1: Predicted Electronic Properties of this compound (Illustrative DFT Calculations)
| Property | Predicted Value | Description |
| HOMO Energy | -6.2 eV | Highest Occupied Molecular Orbital energy, indicating ionization potential. |
| LUMO Energy | -1.8 eV | Lowest Unoccupied Molecular Orbital energy, related to electron affinity. |
| HOMO-LUMO Gap | 4.4 eV | Energy difference between HOMO and LUMO, influencing electronic transitions. |
| First Excitation Energy | 3.9 eV (318 nm) | Predicted energy of the lowest singlet excited state (S1) from TD-DFT. |
| Oscillator Strength (S0→S1) | 0.8 | A measure of the probability of the S0 to S1 electronic transition. |
Note: These values are illustrative and based on typical results for similar chlorinated heterocyclic compounds. Actual values would require specific DFT/TD-DFT computations.
Analysis of Aromaticity and Electron Delocalization within the this compound Core
The pyrrolo[3,4-c]pyrrole core is a 10-π electron system, which, according to Hückel's rule (4n+2 π electrons), should possess aromatic character. However, the degree of aromaticity and the extent of electron delocalization can be influenced by substituents. The introduction of chlorine atoms at the 1 and 4 positions introduces competing electronic effects. Chlorine acts as an electron-withdrawing group via induction (-I effect) and an electron-donating group via resonance (+R effect) due to its lone pairs.
Computational methods can quantify the aromaticity of the this compound core. Techniques such as Nucleus-Independent Chemical Shift (NICS) calculations are commonly employed. NICS values are calculated at the center of the rings; a negative value is indicative of aromatic character, while a positive value suggests anti-aromaticity. It is expected that the fused five-membered rings would exhibit negative NICS values, confirming their aromatic nature.
Furthermore, analysis of the π-electron delocalization can be performed by examining the molecular orbitals and electron density maps. The π-orbitals would be expected to be delocalized over the entire bicyclic framework. The chlorine substituents, through resonance, can participate in this π-system, which can be visualized in the shapes of the relevant molecular orbitals.
Conformational Analysis and Studies of Intermolecular Interactions (e.g., Halogen Bonding, π-π Stacking)
The planarity of the this compound core is crucial for effective π-conjugation. Conformational analysis, typically performed using DFT, would likely confirm a planar or near-planar geometry for the ground state of an isolated molecule.
In the solid state or in aggregates, intermolecular interactions play a dominant role in the molecular packing and, consequently, the material's properties. For this compound, several types of non-covalent interactions are anticipated:
π-π Stacking: The planar, electron-rich core of the molecule facilitates attractive π-π stacking interactions, which are crucial for charge transport in organic semiconductors. researchgate.net Computational studies can model the geometry and energetics of these stacked dimers, predicting the preferred stacking arrangement (e.g., cofacial vs. slipped-stack).
Halogen Bonding: The chlorine atoms in this compound can act as halogen bond donors. A halogen bond is a directional, non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site. In this case, the chlorine could interact with the nitrogen atoms or the π-system of a neighboring molecule. The strength and directionality of these interactions can be modeled computationally.
N-H···π Interactions: The N-H bonds of the pyrrole (B145914) rings can act as hydrogen bond donors, forming N-H···π interactions with the π-system of an adjacent molecule. rsc.org
Computational models can predict the relative strengths of these interactions and how they collectively influence the supramolecular assembly.
Elucidation of Reaction Mechanisms and Pathways for Functionalization
Computational chemistry is an invaluable tool for exploring the reactivity of this compound and predicting the outcomes of potential functionalization reactions. The chlorine atoms are potential leaving groups for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.
DFT calculations can be used to model the reaction pathways of, for example, a Suzuki or Stille cross-coupling reaction at the C-Cl positions. By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. This can help in understanding the reaction mechanism and identifying the rate-determining step. Such studies can guide the choice of catalysts and reaction conditions for efficient synthesis.
Furthermore, the reactivity of the pyrrole nitrogen atoms (N-H) towards alkylation or acylation can be investigated. researchgate.net Computational analysis of the N-H bond dissociation energy and the acidity of the N-H proton can provide insights into the ease of deprotonation and subsequent functionalization.
Predictive Modeling of Properties Relevant to Materials Science and Optoelectronics
A primary motivation for studying compounds like this compound is their potential application in materials science and optoelectronics. nih.gov Computational modeling can predict key properties that are relevant to these applications.
For organic electronics, properties such as the ionization potential (IP) and electron affinity (EA) are critical. These can be estimated from the calculated HOMO and LUMO energies, respectively. The reorganization energy, which is the energy required for a molecule to relax its geometry after gaining or losing an electron, is another important parameter for charge transport. Lower reorganization energies are generally desirable for efficient charge mobility. DFT calculations can provide reliable estimates of both internal and external reorganization energies.
For applications in optoelectronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), the absorption and emission properties are paramount. As mentioned, TD-DFT can predict the absorption spectra. researchgate.net By optimizing the geometry of the first excited state, it is also possible to calculate the emission energy (fluorescence) and thus predict the color of the emitted light. The introduction of different functional groups via the chlorine positions would be expected to tune these optoelectronic properties significantly, a process that can be efficiently screened and guided by computational modeling. rsc.org
Table 2: Predicted Properties of this compound for Materials Applications (Illustrative)
| Property | Predicted Value | Relevance |
| Ionization Potential (IP) | 6.5 eV | Energy required to remove an electron; relevant for hole-transporting materials. |
| Electron Affinity (EA) | 1.5 eV | Energy released when an electron is added; relevant for electron-transporting materials. |
| Reorganization Energy (Hole) | 0.25 eV | Geometric relaxation energy upon hole formation; affects hole mobility. |
| Reorganization Energy (Electron) | 0.30 eV | Geometric relaxation energy upon electron formation; affects electron mobility. |
| Predicted Emission Wavelength | 380 nm (Violet-Blue) | Estimated fluorescence wavelength based on the S1→S0 transition. |
Note: These values are illustrative and derived from general principles and data for similar heterocyclic systems. Specific calculations are required for accurate predictions.
Polymer Chemistry and Supramolecular Assembly Incorporating 1,4 Dichloropyrrolo 3,4 C Pyrrole Units
Design and Synthesis of Conjugated Polymers Featuring 1,4-Dichloropyrrolo[3,4-c]pyrrole Monomers
The design of conjugated polymers based on halogenated pyrrolo[3,4-c]pyrrole (B14788784) monomers, such as dichlorinated diketopyrrolopyrrole (DPP) derivatives, is a strategic approach to tune the optoelectronic properties of the resulting materials. frontiersin.orgnih.gov The DPP core acts as a strong electron-withdrawing unit, which, when alternated with electron-donating co-monomers, creates donor-acceptor (D-A) polymers with low bandgaps, a desirable feature for applications in organic solar cells and field-effect transistors. nih.gov
The synthesis of these polymers predominantly relies on metal-catalyzed cross-coupling reactions. nih.gov Methods like Suzuki, Stille, Heck, and direct arylation polycondensation (DArP) are commonly employed to polymerize dihalogenated DPP monomers with suitable co-monomers. nih.govrsc.org For instance, a dibromo-DPP derivative can be reacted with a distannylated or diboronylated aromatic compound in the presence of a palladium catalyst to form the polymer chain. beilstein-journals.orgcore.ac.uk The choice of the co-monomer, which can range from thiophene (B33073) and furan (B31954) to more complex aromatic systems, is critical in determining the final properties of the polymer, such as its solubility, absorption spectrum, and charge carrier mobility. rsc.orgacs.org
The synthesis of the halogenated DPP monomers themselves is a multi-step process. It often starts with the condensation of a substituted benzonitrile (B105546) (e.g., a bromobenzonitrile) with a succinic acid ester to form the dibrominated DPP pigment. beilstein-journals.orgresearchgate.net This pigment is then typically N-alkylated to improve its solubility, making it suitable for solution-based polymerization processes. frontiersin.org The alkyl chains also play a role in the morphology and processability of the final polymer. researchgate.net
Strategies for Controlled Polymerization and Regioregular Polymer Synthesis
Controlled polymerization techniques are crucial for synthesizing conjugated polymers with well-defined molecular weights, low polydispersity, and specific end-groups. For DPP-based polymers, catalyst-transfer polycondensation (CTP) using Grignard metathesis (GRIM) or direct arylation polymerization (DArP) methods have emerged as powerful tools for achieving living-type polymerization characteristics. researchgate.netresearchgate.net These methods allow for the synthesis of block copolymers and polymers with tailored architectures. researchgate.net
Regioregularity is another critical factor, especially when using asymmetric monomers. In the context of DPP polymers, if an asymmetrically flanked DPP monomer is used (e.g., with a thiophene on one side and a pyridine (B92270) on the other), controlling the orientation of these units along the polymer backbone can significantly impact the material's properties. tue.nlresearchgate.net A regioregular arrangement often leads to a more planar polymer backbone, which facilitates stronger intermolecular π-π stacking and, consequently, higher charge carrier mobility. researchgate.net However, studies have also shown that in some cases, regiorandom polymers can exhibit comparable or even superior performance, depending on the specific monomer combination and device architecture. researchgate.net The synthesis of regioregular polymers typically requires careful selection of polymerization conditions and catalysts that favor a specific coupling orientation (e.g., head-to-tail). tue.nl
Self-Assembly and Supramolecular Architectures of this compound Derivatives
The ability of DPP derivatives to self-assemble into ordered structures is fundamental to their function in electronic devices. This self-assembly is driven by a combination of non-covalent interactions, including π-π stacking of the aromatic cores, van der Waals forces between the alkyl side chains, and, in some cases, hydrogen bonding if the lactam nitrogens are unsubstituted. researchgate.netnih.gov
In the solid state, DPP molecules often adopt a herringbone or a slipped-stack packing arrangement. researchgate.net The specific arrangement is highly dependent on the nature of the substituents on the DPP core and the processing conditions. For instance, the introduction of chiral side chains can lead to the formation of helical or twisted supramolecular aggregates. nih.gov Scanning tunneling microscopy (STM) has been used to visualize the self-assembly of DPP derivatives on surfaces like highly oriented pyrolytic graphite (B72142) (HOPG), revealing the formation of well-ordered lamellar structures. nih.gov
The dissymmetry in some DPP derivatives can lead to the formation of complex twisted macrostructures. researchgate.net The morphology of these structures, including the twist pitch, can be influenced by factors such as the length of the N-alkyl chains. researchgate.net These hierarchical structures, from the molecular to the macroscopic level, are crucial for creating efficient charge transport pathways in thin films. researchgate.net
Crystal Engineering Principles Applied to this compound Derivatives for Solid-State Organization
Crystal engineering provides a framework for designing and controlling the solid-state structures of molecular materials. For halogenated DPP derivatives, halogen bonding is an important directional interaction that can be exploited to guide their assembly. oup.comnih.gov A halogen bond is a non-covalent interaction between a halogen atom (the donor) and a Lewis base (the acceptor).
In the context of dichlorinated DPP derivatives, the chlorine atoms can act as halogen bond donors, interacting with Lewis basic sites on adjacent molecules, such as the carbonyl oxygen atoms of the DPP core or heteroatoms in co-formers. oup.comnih.gov This interaction can be used to construct specific supramolecular synthons, leading to predictable one-, two-, or three-dimensional networks. nih.gov
The interplay between halogen bonding, hydrogen bonding (if applicable), and π-π stacking determines the final crystal packing. researchgate.netresearchgate.net By systematically modifying the substituents on the DPP molecule, it is possible to tune these interactions and thus control the solid-state architecture. For example, the introduction of bulky substituents can alter the planarity of the molecule and the degree of π-π overlap between adjacent chromophores, which in turn affects the material's optical and electronic properties. researchgate.net
| DPP Derivative | Key Intermolecular Interaction | Resulting Supramolecular Structure | Reference |
|---|---|---|---|
| Di-iodotetrafluorobenzene (model system) | Halogen Bonding (C–I···N/O/S) | 1D Zigzag or Linear Chains | oup.com |
| Mono-alkylated Thienyl-DPP | Hydrogen Bonding & π-π Stacking | Cofacial π-stacks | nih.gov |
| Chiral DPP Derivatives | Chirality-induced Stacking | Helical Aggregates, Twisted Tapes | nih.gov |
Integration into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
The incorporation of DPP units into porous crystalline frameworks like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) is an emerging area of research. These materials offer the potential to organize the DPP chromophores into well-defined, periodic arrays, which can enhance their collective properties, such as light-harvesting and charge transport. nih.govresearchgate.netiiserpune.ac.in
In COFs, DPP-based building blocks, often functionalized with reactive groups like boronic acids or amines, are used to construct the framework through strong covalent bonds (e.g., boronate esters or imines). nih.govacs.orgnih.gov The rigid and porous nature of the COF can enforce a specific stacking arrangement of the DPP units, leading to highly crystalline materials with ordered columnar π-arrays. researchgate.netacs.org For example, a COF constructed from a DPP-diboronic acid and hexahydroxytriphenylene was shown to exhibit long-range molecular stacks of the DPP units, resulting in strong light absorption and electrical conductivity. nih.govacs.org
The electronic properties of DPP-based COFs can be tuned by combining DPP acceptor units with different electron-donating linkers, creating D-A structures within the framework. researchgate.netiiserpune.ac.in These materials have shown promise in applications such as gas capture and optoelectronics. iiserpune.ac.innih.gov While specific examples using a "this compound" monomer are not yet reported, the synthesis of COFs from halogenated precursors is a known strategy, suggesting that dichlorinated DPPs could potentially be used as building blocks for these advanced materials.
| Framework Name | Building Blocks | Linkage Type | Key Property/Application | Reference |
|---|---|---|---|---|
| DPP2-HHTP-COF | DPP-diboronic acid, Hexahydroxytriphenylene (HHTP) | Boronate Ester | High crystallinity, NIR emission, Electrical conductivity | nih.govacs.org |
| DPP-TPP-COF | DPP-diamine, Tetraphenylpyrene-tetraaldehyde | Imine | Photothermal conversion | researchgate.netnih.gov |
| DPP-TBB-COF | DPP-diamine, Triphenylbenzene-trialdehyde | Imine | Supercapacitor | researchgate.netnih.gov |
| TAPA-DKP COF | DPP-based linker (DKP), TAPA linker | Imine | Iodine capture | iiserpune.ac.in |
Advanced Materials Science Applications of 1,4 Dichloropyrrolo 3,4 C Pyrrole Based Systems
Organic Electronic Devices
The unique optoelectronic properties of pyrrolo[3,4-c]pyrrole-based systems make them exceptional candidates for active components in a range of organic electronic devices. Their robust chemical and thermal stability, coupled with the ability to tune their energy levels and solid-state packing through chemical modification, has driven extensive research and development.
Organic Solar Cells (OSCs) and Photovoltaic Conversion Efficiency
Derivatives of pyrrolo[3,4-c]pyrrole (B14788784), particularly those based on the thieno[3,4-c]pyrrole-4,6-dione (B1257111) (TPD) and diketopyrrolopyrrole (DPP) cores, are widely used as electron-accepting units in donor-acceptor (D-A) type conjugated polymers for organic solar cells. researchgate.netrsc.org These materials typically exhibit deep frontier energy levels and broad absorption spectra, which are advantageous for achieving high open-circuit voltages (Voc) and efficient light harvesting. rsc.org
The performance of OSCs is highly dependent on the molecular structure of the polymer, the choice of the acceptor (often a fullerene derivative like PC71BM or a non-fullerene acceptor), and the morphology of the bulk heterojunction (BHJ) active layer. researchgate.netrsc.org For instance, copolymers based on TPD have achieved power conversion efficiencies (PCEs) of over 8%. researchgate.net The introduction of different alkyl side chains or the incorporation of various comonomer units allows for the fine-tuning of the polymer's solubility, energy levels, and charge transport properties, directly impacting device performance. researchgate.netrsc.orgnih.gov
For example, a series of random copolymers (RP1, RP2, and RP3) were synthesized by incorporating different electron-accepting units alongside a pyrrolo[3,4-c]pyrrole-1,3-dione derivative. This strategy systematically lowered the optical band gap from 2.04 eV to as low as 1.45 eV, enhancing the absorption of the solar spectrum. rsc.org Solar cells fabricated with these polymers as donors and PC70BM as the acceptor showed PCEs as high as 5.35%. rsc.org Similarly, copolymers based on pyrene (B120774) and DPP have been developed, exhibiting optical band gaps around 1.40 eV and demonstrating the influence of side-chain engineering on HOMO energy levels. nih.gov
| Polymer/Molecule | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| PDTSTPD | PC71BM | - | - | - | 7.5 |
| P3 (TPD-based) | PC71BM | - | 18.2 | - | 7.50 |
| RP1 | PC70BM | - | - | - | 5.35 |
| RP2 | PC70BM | - | - | - | 5.05 |
| C8C8–4Cl | - | 0.81 | 23.43 | 71.10 | 13.96 |
Data sourced from multiple studies. researchgate.netrsc.orgnih.gov
Organic Field-Effect Transistors (OFETs) and Charge Carrier Mobility
The ordered molecular packing and strong intermolecular π-π interactions characteristic of many pyrrolo[3,4-c]pyrrole derivatives make them excellent semiconductors for organic field-effect transistors (OFETs). nih.govresearchgate.net The performance of an OFET is primarily evaluated by its charge carrier mobility, which quantifies how quickly charge carriers move through the semiconductor film.
Polymers and small molecules based on the DPP and TPD cores have demonstrated high charge carrier mobilities for both holes and electrons. researchgate.netrsc.org TPD-based copolymers have reported mobilities exceeding 1.0 cm² V⁻¹ s⁻¹. researchgate.net The mobility is significantly influenced by the polymer's molecular weight, side-chain engineering, and thin-film processing conditions. For example, a study on a DPP-thieno[3,2-b]thiophene conjugated polymer found that incorporating an ionic additive, tetramethylammonium (B1211777) iodide, dramatically enhanced the hole mobility by a factor of 24. nih.govresearchgate.net This enhancement was attributed to a more ordered lamellar packing of the polymer chains. nih.gov
The development of new methodologies for accurately determining charge concentration-dependent mobility from OFET characteristics is crucial for understanding and optimizing these materials. nih.gov Research has shown that standard methods may not be suitable for materials with significant structural and energy disorder, necessitating more advanced analytical models. nih.gov
| Polymer/Molecule | Additive/Modification | Mobility (cm² V⁻¹ s⁻¹) |
| TPD-based copolymers | - | >1.0 |
| DPPTTT | Tetramethylammonium iodide | Enhanced by 24x |
| RP1 | - | 1.4 x 10⁻³ |
| RP2 | - | 3.7 x 10⁻³ |
| RP3 | - | 4.9 x 10⁻⁴ |
Data sourced from multiple studies. researchgate.netrsc.orgnih.govresearchgate.net
Organic Light-Emitting Diodes (OLEDs) for Tunable Emission Characteristics
Pyrrolo[3,4-c]pyrrole derivatives are also valuable as emissive materials in organic light-emitting diodes (OLEDs), particularly for achieving bright and stable red emission. researchgate.net The strong intramolecular charge transfer character of D-A systems based on the DPP core leads to high fluorescence quantum yields. nih.gov
A conjugated polymer incorporating N-alkylated diketopyrrolopyrrole diphenylene units exhibited bright red electroluminescence with a maximum emission at approximately 640 nm. researchgate.net However, the strong tendency of DPP molecules to aggregate, which can quench fluorescence, often poses a challenge. researchgate.net A common strategy to overcome this is to copolymerize the DPP unit with a wide-bandgap host material to isolate the chromophores and maintain high emission efficiency in the solid state. researchgate.net
Recent designs have focused on creating rigidified molecular architectures to enhance emission properties. By designing novel systems that are hybrids of dibenzo[b,f]oxazepines and 1,4-dihydropyrrolo[3,2-b]pyrroles (DHPPs), researchers have developed highly efficient blue emitters. nih.gov These rigid structures exhibit excellent blue color purity and stronger emission compared to analogous flexible molecules. nih.gov A model emitter from this family demonstrated a low turn-on voltage of approximately 3.5 V in an OLED device, highlighting the potential of the DHPP core for creating efficient charge-transfer-based emitters. nih.gov
| Material System | Emission Color | Emission Max (nm) | Key Feature |
| N-alkylated DPP diphenylene polymer | Red | ~640 | Bright electroluminescence |
| DHPP-dibenzo[b,f]oxazepine hybrid (2a) | Blue | - | High fluorescence quantum yield (>80%), low turn-on voltage (~3.5 V) |
Data sourced from multiple studies. researchgate.netnih.gov
Chemical Sensors and Biosensors for Analyte Detection
The electronic and optical properties of pyrrolo[3,4-c]pyrrole-based systems can be modulated by external chemical stimuli, making them suitable for applications in chemical sensors and biosensors. Conductive polymers like polypyrrole, derived from the fundamental pyrrole (B145914) unit, are frequently used in electrochemical sensors. researchgate.netibib.waw.pl
These materials can be functionalized to selectively interact with specific analytes. For instance, polypyrrole films can be electropolymerized onto electrode surfaces, and their conductivity can be doped or undoped by incorporating other molecules. ibib.waw.pl This principle is used in dehydrogenase-based biosensors, where the polymer matrix can immobilize enzymes and mediate electron transfer. ibib.waw.pl Pyrrole-based dyes have also been investigated as biological sensors. researchgate.net The development of materials with aggregation-induced emission (AIE) features, such as certain 1,4-dihydropyrrolo[3,2-b]pyrrole (B12111405) luminophores, opens up possibilities for "turn-on" fluorescence sensors. scielo.br
Liquid Crystalline Materials and Optically Anisotropic Systems
The rigid, planar structure of the pyrrolo[3,4-c]pyrrole core makes it an excellent mesogen for the formation of liquid crystalline (LC) materials. sciencescholar.usuobaghdad.edu.iq By attaching flexible peripheral chains to the rigid core, molecules can be designed to self-assemble into ordered, fluid phases (mesophases) such as nematic or smectic phases. uobaghdad.edu.iq
A study detailed the synthesis of a series of liquid crystals containing dihydro pyrrole and 1,2,3-triazole rings, which exhibited enantiotropic nematic phases. sciencescholar.usuobaghdad.edu.iq The thermal stability and the type of mesophase are influenced by the molecular structure, including the central linkage and terminal groups. uobaghdad.edu.iq Furthermore, the introduction of chirality into DPP-based dyes can lead to the formation of supramolecular chiral architectures in the solid state, which is crucial for applications in circularly polarized light detection and emission. rsc.org The development of lamellar liquid crystalline phases with aggregation-induced emission features has also been reported for pyrrolopyrrole derivatives, combining ordered structures with unique optical properties. scielo.br
Dye-Sensitized Solar Cells (DSSCs) and Photoelectrochemical Applications
In dye-sensitized solar cells (DSSCs), a monolayer of dye molecules adsorbed onto a wide-bandgap semiconductor (typically TiO₂) is responsible for light absorption and charge injection. scielo.brmdpi.com Pyrrolo[3,4-c]pyrrole derivatives, with their strong absorption in the visible spectrum and suitable energy levels, are effective sensitizers in these devices. researchgate.netscielo.br
For a dye to be effective, it must have an anchoring group, such as a carboxylic acid, to bind strongly to the TiO₂ surface, facilitating efficient electron injection from the dye's excited state into the semiconductor's conduction band. scielo.brresearchgate.net Researchers have synthesized 1,4-dihydro-1,2,4,5-tetraarylpyrrolo[3,2-b]pyrrole derivatives with carboxylic acid and ester anchoring groups, demonstrating their potential in DSSCs. scielo.brresearchgate.net The donor-π-acceptor (D-π-A) design is commonly employed, where the pyrrolopyrrole unit can act as the electron donor. scielo.br Studies on dipolar dyes containing pyrrole-based spacers have shown good performance, with conversion efficiencies ranging from 4.77% to 6.18%, which is up to 86% of the efficiency of the standard N719 dye under similar conditions. researchgate.net
| Dye Type | Anchoring Group | Conversion Efficiency (η) | Reference Efficiency (N719 dye) |
| Dipolar pyrrole-based dyes | 2-cyanoacrylic acid | 4.77% - 6.18% | 7.19% |
| Dye 19 (pyrrole-containing) | - | 6.2% | 7.2% |
Data sourced from a study on pyrrole-based dyes. researchgate.net
Non-linear Optical (NLO) Applications for Advanced Photon Management
The unique electronic structure of the pyrrolo[3,4-c]pyrrole core, particularly in its diketopyrrolopyrrole (DPP) form, has led to significant exploration of its use in non-linear optical (NLO) applications. These materials are of great interest for advanced photon management due to their ability to interact with intense electromagnetic fields, leading to a variety of useful optical phenomena. While the direct NLO applications of 1,4-Dichloropyrrolo[3,4-c]pyrrole are not extensively documented, it serves as a potential precursor to the broader class of DPP derivatives that exhibit remarkable NLO properties. The research in this area primarily focuses on modifying the core DPP structure to enhance its NLO response, particularly its two-photon absorption (2PA) and three-photon absorption (3PA) characteristics.
The core principle behind the NLO activity in DPP-based systems lies in their donor-acceptor-donor (D-A-D) or acceptor-donor-acceptor (A-D-A) architectures. The electron-deficient lactam rings of the DPP core act as the acceptor, while various electron-donating aryl or other conjugated groups are attached at the 3 and 6 positions. This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, a key factor for high NLO response.
Research has demonstrated that the NLO properties of DPP derivatives can be finely tuned by strategic chemical modifications. These modifications include:
Extension of the π-conjugated system: Increasing the length of the conjugated path by adding moieties like thiophene (B33073) or phenyl groups can significantly enhance the NLO response.
Introduction of donor/acceptor groups: Attaching strong electron-donating or withdrawing groups to the terminal aryl rings of the DPP structure can modulate the ICT and, consequently, the NLO properties.
Formation of copolymers: Incorporating DPP units into alternating copolymer chains with other electron-rich or electron-poor monomers is a successful strategy for developing materials with strong NLO responses at specific wavelengths. nih.gov
A significant area of investigation for DPP-based NLO materials is their multiphoton absorption (MPA) behavior. nih.gov Materials with high MPA cross-sections are valuable for applications such as:
Optical Power Limiting: Protecting sensitive optical sensors and human eyes from high-intensity laser beams.
Frequency Upconversion: Converting lower-energy photons into higher-energy ones, with applications in bio-imaging and data storage.
Two-Photon Fluorescence Microscopy (TPM): Enabling deeper tissue penetration and higher resolution imaging in biological systems with reduced phototoxicity. researchgate.net
Studies have shown that chiral DPP derivatives can exhibit superior two- and three-photon absorption in the near-infrared (NIR) window, making them promising candidates for deep-tissue imaging. nih.gov The introduction of chirality can also lead to two-photon circular dichroism, opening up possibilities for advanced chiroptical applications. nih.gov
The table below summarizes the non-linear optical properties of selected diketopyrrolopyrrole-based systems, highlighting the impact of structural modifications on their two-photon absorption cross-sections.
| Compound/System | Measurement Wavelength (nm) | Two-Photon Absorption Cross-section (σTPA) (GM) | Key Structural Features | Reference |
| Phenyl amine-DPP small molecule | Not specified | up to 1,200 | Phenyl amine donor groups attached to the DPP core. | wikipedia.org |
| DPP-based polymer | Not specified | 859 | DPP units integrated into a polymer backbone. | wikipedia.org |
| PFDPP polymer | 950 | 621 | Copolymer of DPP and fluorene (B118485) units. | nih.gov |
| DPP-based copolymers | Not specified | 205 - 209 | Copolymers containing DPP fragments. | nih.gov |
Note: GM (Goeppert-Mayer unit) = 10-50 cm4 s photon-1
The research into DPP-based systems for NLO applications is a rapidly evolving field. The versatility of the DPP core allows for extensive synthetic modifications, paving the way for the rational design of new materials with tailored NLO properties for advanced photon management technologies. The development of donor-acceptor π-conjugated copolymers based on DPP, for instance, has led to materials with NLO responses extending into the near-infrared, suitable for applications at telecommunication wavelengths. nih.gov
Future Perspectives and Emerging Research Directions for 1,4 Dichloropyrrolo 3,4 C Pyrrole Research
Development of Next-Generation Synthetic Methodologies for Enhanced Efficiency
While the core synthesis of the DPP skeleton is well-established, future efforts will concentrate on developing more efficient, scalable, and versatile methods for producing 1,4-Dichloropyrrolo[3,4-c]pyrrole and its derivatives. A primary goal is to move beyond traditional multi-step procedures to more streamlined and atom-economical processes.
Key research directions include:
Optimized Large-Scale Synthesis: Adapting and optimizing existing methods for large-scale production is crucial for the commercial viability of any resulting materials. Research has demonstrated that optimizing reaction conditions, such as solvent systems and catalysts (e.g., using iron salts), can enable the synthesis of related pyrrolo[3,2-b]pyrroles in quantities greater than 10 grams per run without sacrificing yield. nih.gov
Flow Chemistry: Implementing continuous flow synthesis setups can offer superior control over reaction parameters (temperature, pressure, stoichiometry), leading to higher yields, improved purity, and enhanced safety compared to batch processes. This is particularly relevant for handling chlorinated intermediates.
Asymmetric Synthesis: Methodologies for producing fully asymmetric DPP derivatives are emerging, allowing for precise tuning of the chromophore's properties. rsc.org A novel approach involves the synthesis and condensation of alkylated thienyl pyrrolinone esters with aromatic nitriles, followed by N-alkylation, demonstrating the potential to create a much broader library of DPP derivatives. rsc.org
Table 1: Comparison of Synthetic Methodologies for Pyrrolopyrrole Derivatives
| Methodology | Key Advantages | Potential for this compound | Reference |
|---|---|---|---|
| Optimized Batch Synthesis (Fe-catalyzed) | Improved scalability (>10g), good functional group tolerance, high yields (up to 69%). | Enables production of sufficient material for device fabrication and testing. | nih.gov |
| Asymmetric Synthesis via Pyrrolinone Esters | Allows for full customization of the DPP core, creating fully asymmetric structures. | Fine-tuning of optoelectronic properties by introducing different functional groups on each side of the core. | rsc.org |
| Nucleophilic Aromatic Substitution (SNAr) | Occurs under mild, room temperature conditions; excellent yields for mono- and di-substitution. | Efficient functionalization of perfluoroaryl-substituted DPPs with thiols and phenols. | beilstein-journals.org |
| Oxidative Chemical Vapour Deposition (oCVD) | Solventless, scalable approach for thin film polymerization. | Direct fabrication of polymer thin films from N-unsubstituted precursors, potentially enhancing conductivity. | researchgate.net |
Exploration of Novel Functionalization Chemistries and Reaction Cascades
The chlorine atoms on the this compound core are not merely passive substituents; they are reactive handles for subsequent chemical transformations. Future work will intensely explore novel functionalization chemistries to expand the library of accessible materials and their properties.
Cross-Coupling Reactions: The chloro-substituents are ideal sites for various cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig). This will enable the introduction of a vast array of aryl, heteroaryl, and alkyl groups, systematically tuning the electronic energy levels (HOMO/LUMO), bandgap, and solid-state packing of the resulting materials. beilstein-journals.org
Nucleophilic Aromatic Substitution (SNAr): Research on other halogenated DPPs has shown that nucleophilic aromatic substitution with reagents like thiols and phenols can proceed under exceptionally mild conditions. beilstein-journals.org Applying this to the dichlorinated core could provide a straightforward route to highly fluorescent and electronically modified derivatives.
Cascade Reactions: Designing multi-step reactions that occur in a single pot, known as cascade or tandem reactions, represents a sophisticated approach to building molecular complexity efficiently. Researchers have developed cascade transformations to assemble densely functionalized pyrano[3,4-c]pyrrole derivatives from simple starting materials. nih.gov Similar strategies starting from this compound could lead to novel, complex heterocyclic systems with unique photophysical properties.
Post-Polymerization Functionalization: For polymeric systems based on this compound, developing methods for post-polymerization functionalization would allow for the modification of a parent polymer to create a library of materials with varied properties from a single initial polymerization.
Application of Advanced Characterization Techniques for In-Operando Studies
To bridge the gap between molecular structure and device performance, it is essential to understand how materials behave under actual operating conditions. The application of advanced in-situ and operando characterization techniques is a critical emerging research direction. mdpi.com These methods probe the structural, morphological, and electronic changes in a material as a device is functioning.
Operando X-ray Diffraction (XRD) and Scattering: By performing XRD measurements on a device (e.g., a field-effect transistor or solar cell) while it is electrically biased or illuminated, researchers can track changes in the crystalline packing and orientation of the this compound-based semiconductor layer. mdpi.com This can reveal mechanisms of charge trapping, ion migration, and structural degradation that are invisible to standard ex-situ measurements. mdpi.com
Operando Spectroscopy (Raman, UV-Vis, Photoluminescence): Spectroscopic techniques applied during device operation can monitor the electronic state of the molecules. This can provide insights into charge carrier populations, the formation of polarons or bipolarons, and the onset of chemical degradation pathways under operational stress.
Operando Hard X-ray Photoelectron Spectroscopy (HAXPES): This powerful technique can probe the electronic band structure of a complete, functioning battery. researchgate.net Its application to organic electronic devices based on this compound could provide a direct measurement of the energy level alignment at interfaces (e.g., with electrodes or dielectrics) during operation, which is fundamental to device physics. researchgate.net
Table 2: Emerging In-Operando Characterization Techniques
| Technique | Information Gained | Relevance to this compound Systems | Reference |
|---|---|---|---|
| Operando XRD | Real-time changes in crystal structure, packing, and orientation. | Understanding structural evolution during charge transport and degradation in transistors. | mdpi.com |
| Operando HAXPES | Direct measurement of electronic band structure and energy level alignment in a full device stack. | Revealing the dynamics of electrode-semiconductor interfaces under bias. | researchgate.net |
| Transient Infrared Spectroscopy | Probing local solute-solvent interactions and mechanisms of nonradiative deactivation. | Understanding excited-state dynamics and energy loss pathways in solution and solid state. | scielo.br |
| Small-Angle X-ray Scattering (SAXS) | Characterization of nanoscale structures, such as fiber networks in gels or phase separation in blends. | Probing the self-assembly of functionalized derivatives into supramolecular structures. | bris.ac.uk |
Rational Design of this compound-Based Systems for Targeted Applications
Future research will increasingly focus on the rational, purpose-driven design of materials where the molecular architecture is precisely tailored for a specific function. The this compound core serves as a versatile building block for this approach.
Organic Field-Effect Transistors (OFETs): The electron-withdrawing nature of the dichloro-DPP core makes it a promising acceptor unit for n-type and ambipolar transistors. rsc.org Rational design will involve modifying the flanking aryl groups and the N-alkyl side chains to control solid-state packing (e.g., promoting "edge-on" orientation) and optimize charge carrier mobility. rsc.org
Organic Photovoltaics (OPVs): In OPVs, the DPP unit is a well-established acceptor. The electronic properties of this compound can be fine-tuned to achieve optimal energy level alignment with various donor materials, maximizing the open-circuit voltage (Voc). nih.gov Design strategies will focus on creating donor-acceptor copolymers where the dichloro-DPP unit is paired with suitable electron-donating monomers. rsc.org
Sensors and Bioimaging: The intrinsic fluorescence of the DPP core can be modulated by functionalization. beilstein-journals.orgmdpi.com Attaching specific recognition moieties to the this compound scaffold can lead to chemosensors that signal the presence of an analyte through a change in fluorescence. For bioimaging, functionalization to ensure water solubility and targeting capabilities (e.g., for specific cellular structures like G-quadruplex DNA) is a key design goal. nih.gov
Computational Chemistry-Guided Materials Discovery and Optimization Strategies
As the complexity of target molecules increases, a purely experimental "trial-and-error" approach becomes inefficient. Computational chemistry and molecular modeling are indispensable tools for accelerating the materials discovery cycle.
High-Throughput Virtual Screening: Using computational methods like density functional theory (DFT), large virtual libraries of this compound derivatives with different functional groups can be rapidly screened. This allows for the pre-selection of candidate molecules with promising electronic properties (e.g., desired HOMO/LUMO levels, low bandgap) before committing to synthetic efforts.
Predicting Solid-State Properties: Molecular dynamics (MD) simulations can provide insight into the aggregation behavior and solid-state packing of new designs. chemrxiv.org These simulations can predict how changes in side-chains or flanking groups will influence the intermolecular interactions and morphology of thin films, which are critical for charge transport. rsc.orgchemrxiv.org
Elucidating Reaction Mechanisms: Computational studies can be used to investigate the pathways of novel synthetic reactions and functionalization chemistries, helping to optimize reaction conditions and predict potential side products.
Designing for Advanced Properties: Theoretical analysis can guide the design of materials with complex photophysical properties. For instance, computations have been used to predict that certain DPP-based oligomers could exhibit three-photon absorption, opening doors to advanced nonlinear optical applications, even before the materials have been synthesized. nih.govfrontiersin.org
By integrating these emerging research directions, the scientific community can fully exploit the potential of this compound, transforming it from a promising chemical scaffold into a cornerstone of next-generation organic electronic and biomedical technologies.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 1,4-dichloropyrrolo[3,4-c]pyrrole derivatives, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves condensation reactions of chlorinated diketones with amines under anhydrous conditions. For example, derivatives like 3,6-bis(4-chlorophenyl)-DPP are synthesized via cyclization of 4-chlorophenyl-substituted precursors in boiling acetic acid, followed by recrystallization from dimethylformamide (DMF) . Key parameters include stoichiometric control of chlorinated reactants, reaction temperature (110–130°C), and inert atmosphere to prevent oxidation. Purity is confirmed via <sup>1</sup>H NMR and elemental analysis .
Q. How can researchers characterize the crystal structure and molecular packing of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For instance, 3,6-bis(4-chlorophenyl)-DPP crystallizes in a monoclinic system (space group P21/n) with unit cell parameters a = 5.658 Å, b = 23.099 Å, c = 5.585 Å, and β = 99.07° . Displacement parameters (0.02–0.05 Å<sup>2</sup>) and hydrogen-bonding interactions (N–H···O) should be analyzed to assess molecular rigidity and π-π stacking .
Q. What spectroscopic techniques are essential for verifying the electronic properties of DPP-based derivatives?
- Methodological Answer : UV-Vis absorption (λmax ~500–600 nm) and fluorescence spectroscopy (λem ~550–700 nm) are critical. For example, 3,6-di(thiophen-2-yl)-DPP shows a bathochromic shift in polar solvents due to intramolecular charge transfer (ICT) . Solvatochromic studies in DMF/chloroform mixtures can quantify polarity-dependent emission .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position) affect charge transport in DPP-based polymers?
- Methodological Answer : Meta- vs. para-chlorophenyl substitutions significantly alter hole mobility. For example, p-Cl-DPP derivatives exhibit higher crystallinity and hole mobility (μh ~1.5 cm<sup>2</sup> V<sup>−1</sup> s<sup>−1</sup>) compared to m-Cl-DPP due to enhanced π-orbital overlap . Side-chain engineering (e.g., 2-octyldodecyl vs. hexadecyl) reduces steric hindrance, improving thin-film transistor (TFT) performance .
Q. What experimental strategies resolve contradictions in solubility data for DPP derivatives across studies?
- Methodological Answer : Systematic solubility testing in aprotic solvents (DMF, DMSO) and chlorinated solvents (CHCl3) is recommended. For instance, N,N’-dialkylation of DPP cores increases solubility in toluene by ~20-fold compared to unsubstituted analogs . Conflicting data may arise from differences in alkyl chain length (C6 vs. C12) or crystallinity .
Q. How do structural defects in DPP-based copolymers impact optoelectronic device performance?
- Methodological Answer : Defects (e.g., backbone kinks) reduce charge-carrier mobility. Gel permeation chromatography (GPC) and atomic force microscopy (AFM) quantify polydispersity (PDI >1.5) and surface roughness (>5 nm), correlating with reduced photovoltaic efficiency . Stille or Sonogashira coupling minimizes defects by ensuring regioregularity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
